
1-Iodo-2-methoxyethane
Overview
Description
1.1. Chemical Identity and Properties
1-Iodo-2-methoxyethane (CAS 4296-15-5, 465-15-6) is an alkyl iodide with the molecular formula C₃H₇IO and a molecular weight of 185.99 g/mol . It is characterized by a methoxy (-OCH₃) group and an iodine atom on adjacent carbons. The compound is typically synthesized via nucleophilic substitution by refluxing 1-bromo-2-methoxyethane with sodium iodide (NaI) in acetone, yielding a 64% isolated product . Its purity is reported as 95% , and its NMR data (δ 3.70–3.60 ppm for CH₂I, 3.40 ppm for OCH₃) confirms its structure .
1.2. Applications
The compound is widely used as an alkylating agent in organic synthesis. For example, it participates in reactions with lithium hexamethyldisilazide to functionalize cyclopentene derivatives and in diboration reactions with alkynes under base-catalyzed conditions . Its high reactivity stems from the iodine atom’s superior leaving-group ability compared to bromine or chlorine.
Preparation Methods
Nucleophilic Substitution with Hydroiodic Acid
One of the most common methods for synthesizing 1-iodo-2-methoxyethane involves the reaction of 2-methoxyethanol with hydroiodic acid (HI).
- Reactants: 2-Methoxyethanol and Hydroiodic Acid
- Conditions: The reaction is typically conducted under reflux conditions to facilitate the nucleophilic substitution process.
- Mix 2-methoxyethanol with an excess of hydroiodic acid.
- Heat the mixture under reflux for several hours.
- After completion, the product can be purified through distillation.
Yield and Purity:
This method generally yields high-purity product (>95%) when conducted under controlled conditions, ensuring a stoichiometric excess of hydroiodic acid to favor iodo-substitution over competing pathways.
Reaction with Sodium Iodide in Acetone
Another effective synthesis route involves using sodium iodide as a source of iodide ions in a polar aprotic solvent like acetone.
- Reactants: Chloro-2-methoxyethane and Sodium Iodide
- Conditions: The reaction is carried out in acetone under nitrogen atmosphere to prevent oxidation.
- Dissolve chloro-2-methoxyethane and sodium iodide in acetone.
- Stir the mixture at room temperature for an extended period (typically 48 hours).
- After completion, remove acetone under reduced pressure and extract the product using dichloromethane and water.
- Wash the organic phase with sodium thiosulfate solution to remove iodine impurities, followed by washing with sodium bicarbonate solution.
- Dry the organic layer over sodium sulfate and evaporate dichloromethane to obtain the product.
Yield:
This method also provides satisfactory yields and can be optimized further by employing phase transfer catalysts like Aliquat 336 to enhance reaction efficiency.
Phosphorus-Iodine Method
A less common but notable approach involves using iodine in combination with red phosphorus, which facilitates the conversion of 2-methoxyethanol directly into this compound.
- Reactants: 2-Methoxyethanol, Iodine, Red Phosphorus
- Conditions: Conducted under reflux conditions in an inert atmosphere.
- Combine 2-methoxyethanol with iodine and red phosphorus.
- Heat under reflux while stirring continuously.
- Following the reaction, phosphoric acid is formed as a byproduct, which can be removed during purification steps.
Purification:
The final product can be purified via distillation or crystallization methods to achieve desired purity levels.
The following table summarizes key aspects of each preparation method for this compound:
Method | Reactants | Conditions | Yield (%) | Purification Steps |
---|---|---|---|---|
Hydroiodic Acid Substitution | 2-Methoxyethanol + HI | Reflux | >95 | Distillation |
Sodium Iodide Reaction | Chloro-2-methoxyethane + NaI | Room Temperature | Variable | Extraction + Washing |
Phosphorus-Iodine Method | 2-Methoxyethanol + I₂ + Red P | Reflux in Inert Atmosphere | Variable | Distillation or Crystallization |
Chemical Reactions Analysis
Substitution Reactions
1-Iodo-2-methoxyethane undergoes nucleophilic substitution (SN2 and SN1) via its iodine leaving group. Key reactions include:
SN2 with Hydroxide Ion
Reaction with aqueous hydroxide (e.g., KOH) yields 2-methoxyethanol through direct displacement of iodide :
Conditions: Polar aprotic solvents (e.g., DMSO), room temperature.
Finkelstein Reaction
Halogen exchange with NaI in acetone facilitates iodine substitution for other halogens :
Yield: 80% after 48 hours at 25°C .
Elimination Reactions
Under strong basic conditions, dehydrohalogenation forms alkenes. For example:
Formation of 2-Methoxyethene
Treatment with potassium tert-butoxide induces β-elimination:
Conditions: High temperatures (>100°C), anhydrous solvents.
Oxidation Reactions
Controlled oxidation transforms the compound into aldehydes or carboxylic acids:
Oxidation with KMnO₄
Under acidic conditions, this compound oxidizes to methoxyacetic acid:
Conditions: Aqueous H₂SO₄, reflux.
Cross-Coupling Reactions
This compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Catalyst: Pd(PPh₃)₄, base (e.g., Na₂CO₃).
Mechanistic Insights
- SN1 Pathway: Tertiary carbocation stability dominates in polar protic solvents (e.g., H₂O/acetone mixtures), enabling stepwise nucleophilic attack2.
- Steric Effects: Bulky nucleophiles favor elimination over substitution due to hindered backside attack in SN22.
Scientific Research Applications
1-Iodo-2-methoxyethane has several applications in scientific research, including:
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Cross-Coupling Reactions: Employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Radiolabeling: Utilized in the preparation of radiolabeled compounds for imaging and diagnostic purposes.
Drug Development: Serves as a building block in the synthesis of potential drug candidates.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxyethane in chemical reactions involves the activation of the carbon-iodine bond. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. The methoxy group can also participate in reactions, providing additional reactivity. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methoxyethanes
1-Bromo-2-methoxyethane (C₃H₇BrO)
- Synthesis : Precursor to 1-iodo-2-methoxyethane via halogen exchange (Finkelstein reaction) .
- Reactivity : Bromine is less polarizable than iodine, making it a weaker leaving group. Reactions often require longer reaction times or higher temperatures.
- Applications : Primarily used to synthesize iodo derivatives rather than direct applications.
1-Chloro-2-methoxyethane (C₃H₇ClO)
- Reactivity : Chlorine’s high electronegativity and poor leaving-group ability limit its utility in SN2 reactions. Harsh conditions (e.g., strong bases) are often required.
- Applications : Rarely used in alkylation; more common as a solvent or intermediate in niche syntheses.
Comparison Table 1: Halogen-Substituted Methoxyethanes
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Key Reactivity Feature |
---|---|---|---|---|---|
This compound | C₃H₇IO | 185.99 | 4296-15-5 | Not reported | Excellent leaving group (I⁻) |
1-Bromo-2-methoxyethane | C₃H₇BrO | 153.00 | 996-21-4 | ~142 | Moderate reactivity (Br⁻) |
1-Chloro-2-methoxyethane | C₃H₇ClO | 108.54 | Not provided | ~88 | Low reactivity (Cl⁻) |
Extended Ether Chain Derivatives
1-Iodo-2-(2-methoxyethoxy)ethane (C₅H₁₁IO₂, CAS 104539-21-1)
- Structure : Features an additional ethoxy (-OCH₂CH₂OCH₃) group .
- Applications : Used in synthesizing complex heterocycles and as a solvent modifier due to increased polarity .
1-Iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane (C₇H₁₅IO₃, CAS 62999-96-6)
- Structure : Contains three ether oxygen atoms, enhancing solubility in polar solvents .
- Synthesis : Prepared via multi-step Appel reactions from polyether alcohols .
- Applications: Potential use in phase-transfer catalysis or polymer chemistry.
Comparison Table 2: Extended Ether Chain Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
---|---|---|---|---|
This compound | C₃H₇IO | 185.99 | 4296-15-5 | Simplest structure, high reactivity |
1-Iodo-2-(2-methoxyethoxy)ethane | C₅H₁₁IO₂ | 262.04 | 104539-21-1 | Enhanced polarity, longer chain |
1-Iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane | C₇H₁₅IO₃ | 338.09 | 62999-96-6 | Highest solubility, complex synthesis |
Functional Group Variants
1-Isocyanato-2-(2-methoxyethoxy)ethane (C₆H₁₁NO₃, CAS 90426-82-7)
- Structure : Replaces iodine with an isocyanato (-NCO) group .
- Reactivity : Reacts with alcohols or amines to form urethanes or ureas.
- Applications: Key monomer in polyurethane production .
1-Chloro-2-(chloromethoxy)ethane (C₃H₆Cl₂O, CAS Not provided)
Comparison Table 3: Functional Group Variants
Compound | Molecular Formula | Functional Group | Key Application |
---|---|---|---|
This compound | C₃H₇IO | Iodo | Alkylation, organometallics |
1-Isocyanato-2-(2-methoxyethoxy)ethane | C₆H₁₁NO₃ | Isocyanato | Polymer synthesis |
1-Chloro-2-(chloromethoxy)ethane | C₃H₆Cl₂O | Chloro | Niche alkylation |
Research Findings and Key Trends
- Reactivity Hierarchy : Iodine > Bromine > Chlorine in substitution reactions due to leaving-group ability .
- Ether Chain Effects : Longer chains increase solubility in polar solvents but reduce volatility and complicate synthesis .
- Functional Group Impact : Isocyanato derivatives shift reactivity toward polymerization, diverging from alkylation pathways .
Biological Activity
1-Iodo-2-methoxyethane, also known as iodomethoxyethane, is an organoiodine compound with the molecular formula CHIO. It is primarily recognized for its role as a reagent in organic synthesis and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications in scientific research.
This compound acts primarily as an alkylating agent , which allows it to form covalent bonds with nucleophilic sites on various biomolecules, including proteins and nucleic acids. This property enables it to modify the activity of enzymes and proteins, potentially leading to significant biological effects.
Target Interactions
- Enzymatic Interactions : The compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. Such interactions often result in the formation of stable adducts that alter enzyme functionality and metabolic pathways.
- Nucleic Acid Modification : By alkylating DNA and RNA, this compound can induce mutations or affect gene expression, thereby influencing cellular processes such as transcription and translation .
The biochemical properties of this compound include:
Property | Description |
---|---|
Alkylating Agent | Forms covalent bonds with nucleophiles in biomolecules. |
Enzyme Modulation | Alters enzyme activity through covalent modification. |
Cell Signaling Disruption | Affects signaling pathways by modifying key proteins. |
Gene Expression Alteration | Influences transcriptional profiles by interacting with nucleic acids. |
Cellular Effects
The effects of this compound on cellular systems are diverse:
- Cell Signaling : The compound can disrupt normal cell signaling by modifying signaling proteins, leading to altered cellular responses.
- Metabolic Pathways : It may affect metabolic flux by changing the levels of key metabolites, potentially disrupting normal cellular metabolism .
Research Applications
This compound has several applications in both chemistry and biology:
Chemistry
- Organic Synthesis : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : Employed in palladium-catalyzed reactions to create carbon-carbon bonds .
Biology and Medicine
- Drug Development : Serves as a building block for synthesizing potential drug candidates.
- Radiolabeling : Utilized in preparing radiolabeled compounds for imaging and diagnostic purposes .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Synthesis of Chemical Probes : A study demonstrated its use in synthesizing chemical probes for studying enzyme activity, indicating its role in drug discovery .
- Photovoltaic Performance Enhancement : Research showed that incorporating ether groups in related compounds improved ionic conductivity and photovoltaic performance, suggesting broader implications for materials science .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Iodo-2-methoxyethane with high purity (>95%)?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-methoxyethanol with hydroiodic acid (HI) under controlled conditions. Ensure stoichiometric excess of HI to favor iodo-substitution over competing pathways. Purification involves fractional distillation under reduced pressure to avoid thermal decomposition, as iodine-containing compounds are sensitive to heat .
- Key Data :
Parameter | Value | Source |
---|---|---|
Purity | >95% | |
CAS RN | 4296-15-5 |
Q. How can researchers confirm the structural identity of this compound experimentally?
- Analytical Workflow :
NMR : H NMR (δ 3.4–3.6 ppm for methoxy protons; δ 3.1–3.3 ppm for ethoxy protons) and C NMR (δ 50–60 ppm for iodine-bound carbon) .
Mass Spectrometry : Molecular ion peak at m/z 185.954 (monoisotopic mass) .
IR Spectroscopy : Absorbance at 500–600 cm (C–I stretch) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Guidelines :
- Store in amber glass vials under inert gas (N/Ar) at 2–8°C to prevent photolytic or thermal degradation.
- Avoid contact with oxidizing agents (e.g., peroxides) due to iodine’s redox sensitivity .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The methoxy group stabilizes transition states via electron donation, enhancing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling).
- Steric hindrance from the ethoxy chain may reduce reaction rates compared to simpler iodoalkanes. Optimize ligand choice (e.g., bulky phosphines) to mitigate this .
- Contradictions : Discrepancies in reported coupling efficiencies (e.g., 53% vs. 99% yields) may arise from variations in catalyst loading or solvent polarity .
Q. What strategies address contradictions in reported physical properties (e.g., boiling points) for this compound?
- Critical Analysis :
- NIST data ( ) reports boiling points under standardized conditions, while discrepancies in literature may stem from impurities or measurement techniques.
- Validate data via comparative experiments (e.g., differential scanning calorimetry) and cross-reference with high-purity samples .
Q. How can computational chemistry predict the solvation behavior of this compound in polar solvents?
- Methodology :
- Use density functional theory (DFT) to model solvent interactions (e.g., water, DMSO).
- Key parameters: Gibbs free energy of solvation () and dipole moment calculations.
- Experimental validation via conductivity measurements recommended .
Q. What are the challenges in quantifying trace degradation products of this compound during long-term storage?
- Analytical Approach :
- Employ GC-MS or HPLC-UV to detect iodine-containing byproducts (e.g., 2-methoxyethanol, ethylene glycol derivatives).
- Limit of detection (LOD) for iodine species: ~0.1 ppm using ICP-MS .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
1-iodo-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAORBAQHOJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912612 | |
Record name | 1-Iodo-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-21-4, 4296-15-5 | |
Record name | 2-Propanol, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-iodo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4296-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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